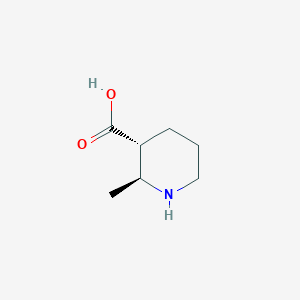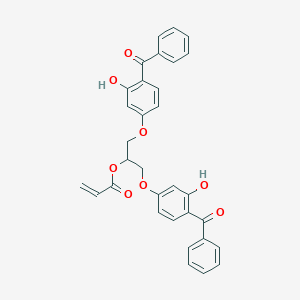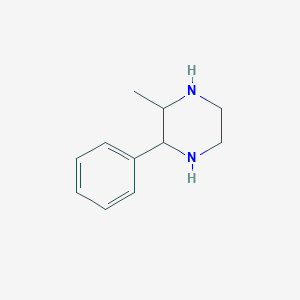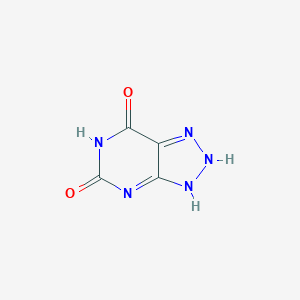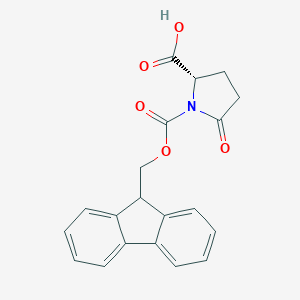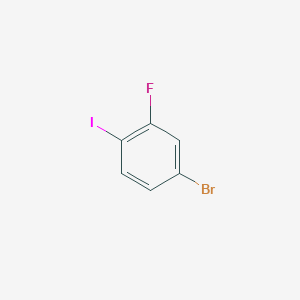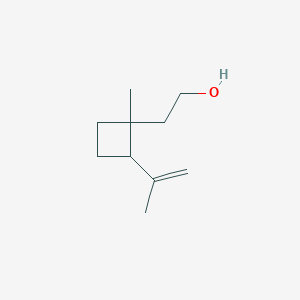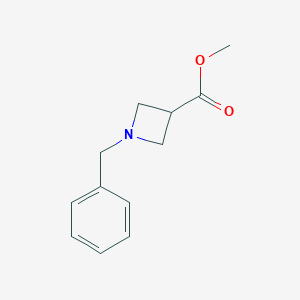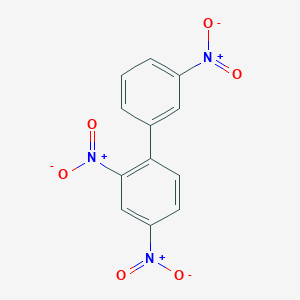
2,4,3'-Trinitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,3'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. TNBP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform. This compound is a potent electron acceptor and has been used as an oxidizing agent in various chemical reactions.
Mecanismo De Acción
2,4,3'-Trinitrobiphenyl is a potent electron acceptor due to the presence of three nitro groups in its structure. 2,4,3'-Trinitrobiphenyl can accept electrons from various electron donors, including organic compounds and metal ions. 2,4,3'-Trinitrobiphenyl can also undergo one-electron reduction to form a nitro radical anion, which can react with other molecules to form various products. The mechanism of action of 2,4,3'-Trinitrobiphenyl is complex and depends on the reaction conditions and the nature of the electron donor.
Efectos Bioquímicos Y Fisiológicos
2,4,3'-Trinitrobiphenyl has been shown to have both biochemical and physiological effects. 2,4,3'-Trinitrobiphenyl has been shown to induce oxidative stress in various cell types and to cause DNA damage. 2,4,3'-Trinitrobiphenyl has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 2,4,3'-Trinitrobiphenyl has been shown to have neurotoxic effects and to cause behavioral changes in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a stable compound that can be easily synthesized and purified. 2,4,3'-Trinitrobiphenyl is also a potent oxidizing agent that can be used in various chemical reactions. However, 2,4,3'-Trinitrobiphenyl has several limitations for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a toxic compound that can cause health hazards if not handled properly. 2,4,3'-Trinitrobiphenyl is also a potent electron acceptor that can interfere with the electron transfer processes in biological systems.
Direcciones Futuras
2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research. 2,4,3'-Trinitrobiphenyl can be used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl can also be used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions. 2,4,3'-Trinitrobiphenyl can also be used as an oxidizing agent in the synthesis of various organic compounds. Further research is needed to explore the potential applications of 2,4,3'-Trinitrobiphenyl in various scientific fields.
Conclusion:
In conclusion, 2,4,3'-Trinitrobiphenyl is a unique nitroaromatic compound that has been widely used in scientific research. 2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments, including its stability and potent oxidizing properties. However, 2,4,3'-Trinitrobiphenyl also has several limitations, including its toxicity and potential interference with biological processes. 2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research, including its use as a model compound for studying the reactivity of nitroaromatic compounds in the environment and as a probe for studying the electron transfer processes in metalloproteins.
Métodos De Síntesis
2,4,3'-Trinitrobiphenyl can be synthesized by the nitration of biphenyl using nitric acid and sulfuric acid. The reaction takes place at room temperature and the yield of 2,4,3'-Trinitrobiphenyl is around 70%. The reaction can be represented as follows:
C12H10 + 3HNO3 → C12H7(NO2)3 + 3H2O
Aplicaciones Científicas De Investigación
2,4,3'-Trinitrobiphenyl has been used in various scientific research applications, including organic synthesis, material science, and environmental chemistry. 2,4,3'-Trinitrobiphenyl has been used as an oxidizing agent in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. 2,4,3'-Trinitrobiphenyl has also been used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl has been used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions.
Propiedades
Número CAS |
102873-32-5 |
|---|---|
Nombre del producto |
2,4,3'-Trinitrobiphenyl |
Fórmula molecular |
C12H7N3O6 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2,4-dinitro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |
Clave InChI |
NQRBQOCXMQTXJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
102873-32-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



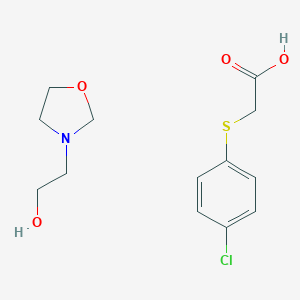
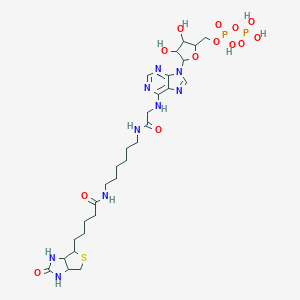
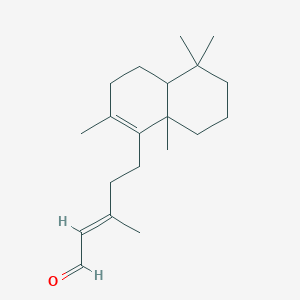
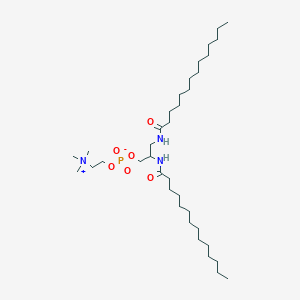
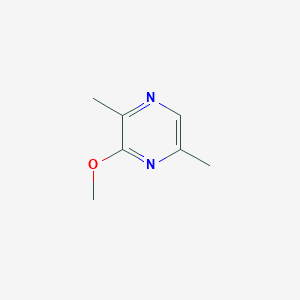
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
